molecular formula C12H13FN2O2 B12844938 2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid

2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid

Cat. No.: B12844938
M. Wt: 236.24 g/mol
InChI Key: CTBXBYYVMYQDTK-UHFFFAOYSA-N
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Description

2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The introduction of the fluoro and methyl groups can be achieved through selective halogenation and alkylation reactions. The final step involves the addition of the amino acid side chain through a condensation reaction with a suitable amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and other physiological processes . Additionally, its ability to undergo electrophilic substitution reactions enables it to form covalent bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro and methyl groups in 2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

2-amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C12H13FN2O2/c1-6-9(13)3-2-7-4-8(15-11(6)7)5-10(14)12(16)17/h2-4,10,15H,5,14H2,1H3,(H,16,17)

InChI Key

CTBXBYYVMYQDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)CC(C(=O)O)N)F

Origin of Product

United States

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